![molecular formula C11H13FN2O5S B7575210 4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid](/img/structure/B7575210.png)
4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid
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Overview
Description
4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid (FMSB) is a chemical compound that has been studied for its potential applications in scientific research. FMSB is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising tool for studying biological processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. For example, 4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to inhibit the activity of carbonic anhydrase by binding to the enzyme's active site and preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid has been found to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of angiogenesis (the formation of new blood vessels). These effects make 4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid a promising tool for studying various biological processes and for developing new therapies for diseases such as cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid in lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to selectively target these processes without affecting other cellular functions. However, one limitation of 4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid is its potential toxicity, particularly at high concentrations. Additionally, 4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid may not be effective in all types of cells or in all stages of disease progression.
Future Directions
There are many potential future directions for research on 4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid, including investigations into its efficacy as an anti-cancer agent, its potential as a therapeutic agent for other diseases, and its use as a tool for studying various biological processes. Additionally, further studies are needed to fully understand the mechanism of action of 4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of 4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid involves the reaction of 4-fluoro-3-nitrobenzoic acid with morpholine and sulfur dioxide in the presence of a catalyst. This reaction results in the formation of 4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid, which can then be purified through recrystallization.
Scientific Research Applications
4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid has been used in a variety of scientific studies, including investigations into the mechanisms of action of various biological processes. For example, 4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, 4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid has been found to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anti-cancer agent.
properties
IUPAC Name |
4-fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O5S/c12-9-2-1-8(11(15)16)7-10(9)13-20(17,18)14-3-5-19-6-4-14/h1-2,7,13H,3-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIWYZOGXZHPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(morpholin-4-ylsulfonylamino)benzoic acid |
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